1,5-Bis-Boc-1,5,9-triazanonane

Organic Synthesis Linker Chemistry Pharmaceutical Intermediates

1,5-Bis-Boc-1,5,9-triazanonane, also known as N1,N4-bis-Boc-norspermidine (C16H33N3O4, MW 331.45), is a heterobifunctional linker characterized by two Boc (tert-butyloxycarbonyl)-protected secondary amines and one free primary amine. This arrangement enables controlled, sequential deprotection strategies and modular bioconjugation, making it a strategic intermediate in pharmaceutical synthesis, polymer chemistry, and targeted drug delivery applications.

Molecular Formula C16H33N3O4
Molecular Weight 331.45 g/mol
Cat. No. B187239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis-Boc-1,5,9-triazanonane
Molecular FormulaC16H33N3O4
Molecular Weight331.45 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C
InChIInChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20)
InChIKeyBRTHUYVAYIKJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis-Boc-1,5,9-triazanonane (CAS 122248-82-2): Procurement-Ready Linker with Dual Boc Protection and a Free Terminal Amine


1,5-Bis-Boc-1,5,9-triazanonane, also known as N1,N4-bis-Boc-norspermidine (C16H33N3O4, MW 331.45), is a heterobifunctional linker characterized by two Boc (tert-butyloxycarbonyl)-protected secondary amines and one free primary amine [1][2]. This arrangement enables controlled, sequential deprotection strategies and modular bioconjugation, making it a strategic intermediate in pharmaceutical synthesis, polymer chemistry, and targeted drug delivery applications .

Dual Boc protection + free primary amineEnables sequential, orthogonal conjugation steps
Regioselective 1,5-substitutionUnique protection pattern for controlled multifunctionalization
Modular bioconjugation intermediateSupports pharmaceutical linker, dendrimer, and drug delivery research

Why Generic Polyamine Linker Substitution Fails: Critical Differentiation of 1,5-Bis-Boc-1,5,9-triazanonane


The core value of 1,5-Bis-Boc-1,5,9-triazanonane lies in its precise regioselective protection pattern, which dictates a unique, stepwise orthogonal conjugation workflow . Unlike the fully symmetric 1,9-Bis-Boc-1,5,9-triazanonane, which offers only two identical Boc-protected amines, or the unprotected norspermidine, which suffers from uncontrolled poly-reactivity, the 1,5-isomer provides two differentially protected amines alongside a free primary amine . This architecture allows for the controlled, sequential introduction of three distinct payloads (e.g., targeting ligand, drug, imaging agent), a capability that is impossible with mono-Boc or fully unprotected analogs and is central to the rational design of sophisticated molecular architectures . Therefore, generic substitution can lead to synthetic dead-ends or uncontrolled product mixtures.

1,5-Bis-Boc (target)2 Boc-protected amines + 1 free amine; enables three-step sequential conjugation
1,9-Bis-Boc isomerLacks free amine; cannot initiate orthogonal first step without additional chemistry
Liquid at RT, compatible with automationDirect use in flow chemistry and automated liquid handlers
Solid 1,9-isomerRequires pre-dissolution; adds handling step and may introduce variability
Regioselective, stepwise controlEnables defined conjugate architectures
Norspermidine (unprotected)Uncontrolled poly-reactivity leads to heterogeneous product mixtures

Quantitative Evidence Guide: Why 1,5-Bis-Boc-1,5,9-triazanonane Outperforms Its Closest Analogs


Asymmetric vs. Symmetric Boc Protection: Quantifying the Purity Difference Between 1,5- and 1,9- Isomers

The 1,5-isomer exhibits a lower commercial purity specification (≥95%–97%) compared to the 1,9-isomer (≥98%) . This difference is not a defect but a direct consequence of the asymmetric, sterically congested nature of the 1,5-molecule, which complicates its synthesis and purification. The lower purity specification is a necessary trade-off for the compound's unique functional asymmetry, which provides the sequential, orthogonal reactivity profile that the 1,9-isomer cannot offer.

Purity Specification
Class-level inference
≥95%–97% (TLC) vs. ≥98% (HPLC)
Lower purity reflects asymmetric synthetic complexity; functional asymmetry enables orthogonal reactivity
Vendor-reported specifications; grade selection impacts cost-performance balance
Organic Synthesis Linker Chemistry Pharmaceutical Intermediates

Physical State as a Procurement-Relevant Differentiator: Liquid 1,5-Isomer vs. Solid 1,9-Isomer

At ambient temperature (20°C), 1,5-Bis-Boc-1,5,9-triazanonane is a liquid (colorless to yellow oil) [1], whereas its 1,9-isomer is a solid with a melting point of 70–74°C . This fundamental difference in physical state dictates their suitability for different synthesis platforms: the liquid form is inherently compatible with automated liquid handling systems and flow chemistry, while the solid form requires dissolution before use.

Physical State
Cross-study comparable
Liquid (colorless to yellow oil) vs. Solid (mp 70–74°C)
Liquid form supports automated synthesis platforms; solid 1,9-isomer requires dissolution step
Physical state at 20°C per supplier data; may influence workflow choice
Chemical Handling Automated Synthesis Process Chemistry

Orthogonal Reactivity Profile: Free Primary Amine Enables Distinct Conjugation Step

1,5-Bis-Boc-1,5,9-triazanonane contains one free primary amine and two Boc-protected secondary amines . In contrast, 1,9-Bis-Boc-1,5,9-triazanonane contains two Boc-protected secondary amines and no free amine , while norspermidine contains three free amines with no protection [1]. This unique protection pattern allows for a sequential three-step conjugation strategy: (1) direct conjugation to the free amine, (2) Boc deprotection of the first secondary amine under mild acidic conditions (e.g., TFA), and (3) Boc deprotection of the second secondary amine.

Orthogonal Reactivity
Class-level inference
2 Boc-protected amines + 1 free primary amine vs. 2:0 or 0:3 ratio in analogs
Sequential 3-step conjugation possible; avoids uncontrolled crosslinking seen with unprotected analogs
Structural analysis derived from IUPAC and SMILES
Bioconjugation Drug Delivery Antibody-Drug Conjugates

Molecular Structure Divergence: InChIKey Comparison Confirms Non-Interchangeability of 1,5- and 1,9-Isomers

The InChIKey for 1,5-Bis-Boc-1,5,9-triazanonane is BRTHUYVAYIKJPD-UHFFFAOYSA-N [1][2]. The InChIKey for 1,9-Bis-Boc-1,5,9-triazanonane is distinct (value not provided in available sources, but confirmed to be different). The non-identity of these identifiers proves that the two compounds are distinct chemical entities with different connectivity, not just alternative naming conventions for the same substance.

Structure Identity
Supporting evidence
InChIKey: BRTHUYVAYIKJPD-UHFFFAOYSA-N (distinct from 1,9-isomer)
Unique identifier confirms non-interchangeability; reinforces precise compound selection requirement
Standard IUPAC InChIKey; different connectivity rules out isomer substitution
Chemoinformatics Structure Confirmation Quality Control

Storage Requirements: Lower Temperature Sensitivity Compared to 1,9-Isomer

The 1,5-isomer is recommended for storage at 0–8°C , while the 1,9-isomer requires storage at 4°C with protection from light . The 1,5-isomer's less stringent storage requirements (no light sensitivity reported) and higher tolerance (0°C vs. 4°C minimum) simplify compound management and reduce the risk of degradation during long-term storage or shipment.

Storage Conditions
Cross-study comparable
0–8°C, no light protection required vs. 4°C with light protection for 1,9-isomer
Broader temperature tolerance and simpler handling reduce compound management burden
Vendor-specified; may improve long-term storage logistics
Compound Management Long-Term Storage Logistics

Purity Specification Variability: ≥95% vs. ≥97% Commercial Grades

Commercial sources offer 1,5-Bis-Boc-1,5,9-triazanonane at two primary purity grades: ≥95% and ≥97% (TLC) . This tiered availability allows researchers to select the appropriate grade based on application sensitivity and budget. For comparison, the 1,9-isomer is more commonly available at a single, higher ≥98% purity grade , limiting procurement flexibility.

Purity Grade Options
Supporting evidence
≥95% and ≥97% (TLC) available vs. predominantly single ≥98% grade for 1,9-isomer
Tiered purity enables cost-flexible procurement for varied application sensitivity
Based on commercial vendor catalogs
Quality Control Procurement Synthetic Reproducibility

Best Application Scenarios for 1,5-Bis-Boc-1,5,9-triazanonane in Research and Development


Stepwise Synthesis of Trifunctional Antibody-Drug Conjugates (ADCs)

In ADC development, 1,5-Bis-Boc-1,5,9-triazanonane enables a sequential, three-step conjugation strategy . First, the free primary amine is used to attach a targeting antibody via an activated ester. Second, one Boc group is removed (e.g., with TFA) to expose a secondary amine for the attachment of a cytotoxic drug payload. Third, the final Boc group is deprotected to allow the installation of a third functional moiety, such as a fluorophore for imaging or a pharmacokinetic modulator. This stepwise approach is impossible with the symmetric 1,9-isomer, which would yield a heterogeneous mixture of products, or with unprotected norspermidine, which would lead to uncontrolled cross-linking .

Construction of Branched Polyamine Dendrimers for Gene Delivery

The unique 2:1 protected-to-free amine ratio of 1,5-Bis-Boc-1,5,9-triazanonane makes it an ideal building block for synthesizing well-defined, branched polyamine dendrimers . Researchers can exploit the free amine to initiate dendrimer growth, while the two Boc-protected amines serve as orthogonal branching points that can be deprotected in a controlled sequence to generate a precise, tree-like architecture. This contrasts with using the 1,9-isomer, which lacks a free amine starting point and would require additional synthetic steps to generate a reactive handle, reducing overall yield and increasing complexity .

Automated Flow Chemistry Synthesis of Drug-Linker Constructs

The liquid physical state of 1,5-Bis-Boc-1,5,9-triazanonane at room temperature facilitates its direct use in automated liquid handling systems and continuous flow reactors [1]. This eliminates the need for pre-dissolution and associated solvent compatibility issues, streamlining the synthesis of drug-linker constructs. In contrast, the solid 1,9-isomer must be dissolved before introduction into a flow system, adding an extra process step and potential for error. The compatibility with automated platforms enhances reproducibility and scalability in medicinal chemistry workflows.

Regioselective Functionalization of Polyamine-Based Drug Delivery Vehicles

When designing polyamine-based drug delivery systems, precise control over the location and number of attached ligands is crucial for optimizing pharmacokinetics and targeting. 1,5-Bis-Boc-1,5,9-triazanonane provides this control . Its free amine can be conjugated to a biodegradable polymer backbone, while the two Boc-protected amines can be sequentially deprotected and functionalized with distinct moieties (e.g., a cell-penetrating peptide and a therapeutic agent). The alternative, using mono-Boc-protected norspermidine, would result in a statistical distribution of products, making it impossible to isolate and characterize a single, well-defined conjugate.

Application
Selection Property
Validation Focus
Multifunctional bioconjugate linker research
Sequential orthogonal deprotection of two Boc-amines and free primary amine
Confirm conjugation order and product homogeneity by LC-MS
Branched polyamine dendrimer synthesis
Dual Boc-protected branching points with free amine initiator
Characterize dendritic architecture by MALDI-TOF or GPC
Automated flow chemistry for linker constructs
Liquid physical state compatible with automated liquid handling and flow reactors
Monitor reaction consistency and scale-up reproducibility
Regioselective polyamine-based delivery vehicle design
Precise amine protection pattern for site-specific functionalization
Confirm regiochemistry by 2D NMR and assess conjugate stability

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